Totrombopag
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Totrombopag, also known as SB559448, LGD-4665; is being developed by GlaxoSmithKline, which a back-up compound for eltrombopag (SB-497115).
科学的研究の応用
Eltrombopag as a Thrombopoietin Receptor Agonist
Eltrombopag, known for its role in increasing platelet counts, is a thrombopoietin receptor agonist. It has been used in various clinical settings due to its efficacy in stimulating thrombopoiesis. Studies have demonstrated its potential in treating thrombocytopenia of different etiologies, highlighting its role in enhancing platelet production (Jenkins et al., 2007).
Use in Chronic Immune Thrombocytopenia
Eltrombopag has shown significant effectiveness in managing chronic immune thrombocytopenia (ITP). Clinical trials have indicated that patients with ITP respond positively to eltrombopag treatment, showcasing its ability to increase platelet counts and manage bleeding symptoms in these patients (Cheng et al., 2011), (Bussel et al., 2009).
Role in Cirrhosis and Thrombocytopenia
In patients with chronic liver disease and thrombocytopenia, eltrombopag has been effective in increasing platelet counts and reducing the need for platelet transfusions, particularly in the context of elective invasive procedures (Afdhal et al., 2012).
Impact on Human Hematopoiesis
Research indicates that eltrombopag promotes human megakaryocyte differentiation and platelet production through the activation of crucial signaling pathways like AKT and ERK. This highlights its role in physiologic thrombopoiesis and its potential applications in conditions like aplastic anemia and myelodysplastic syndromes (Di Buduo et al., 2016).
Immunomodulation and Hematopoietic Stem Cell Stimulation
Beyond its effects on megakaryopoiesis, eltrombopag also exhibits stimulating effects on hematopoietic stem cells. This has been observed in clinical efficacy for aplastic anemia and myelodysplastic syndromes, suggesting a role in immune-pathological mechanisms across these diseases (Fattizzo et al., 2019).
Pediatric Applications
Eltrombopag's efficacy and safety profile in children with chronic ITP have been favorable, showing its utility in raising platelet counts and reducing bleeding, with relatively few adverse effects (Kim et al., 2018).
特性
CAS番号 |
376592-42-6 |
---|---|
製品名 |
Totrombopag |
分子式 |
C25H22N8O2 |
分子量 |
466.49 |
IUPAC名 |
(E)-1-(3,4-dimethylphenyl)-4-((2-hydroxy-3'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one. |
InChI |
InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32)/b27-26+ |
InChIキー |
KWJKFQSAMABKBG-CYYJNZCTSA-N |
SMILES |
O=C1C(/N=N/C2=C(O)C(C3=CC=CC(C4=NNN=N4)=C3)=CC=C2)C(C)=NN1C5=CC=C(C)C(C)=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。